N-(3-chloro-2-methylphenyl)-2-{6-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide
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Description
N-(3-chloro-2-methylphenyl)-2-{6-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide is a useful research compound. Its molecular formula is C16H16ClN3O2S and its molecular weight is 349.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 349.0651756 g/mol and the complexity rating of the compound is 578. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of F2495-0525 is the human epidermal growth factor receptor 2 (HER2) . HER2 is a protein that plays a crucial role in the growth and division of cells. Overexpression of HER2 is often associated with certain types of cancer, including breast and ovarian cancers .
Mode of Action
F2495-0525 is an ex vivo gene-modified autologous chimeric antigen receptor-monocyte (CAR-Monocyte) cellular therapy . It works by modifying a patient’s own monocytes to express a chimeric antigen receptor (CAR) that targets HER2 . Once these CAR-Monocytes are reintroduced into the patient’s body, they can recognize and bind to HER2 on the surface of cancer cells . This binding triggers the CAR-Monocytes to differentiate into pro-inflammatory CAR macrophages, which can directly kill the cancer cells .
Biochemical Pathways
It is known that the activation of car-monocytes leads to a multi-modal anti-tumor mechanism of action . This includes direct cytotoxic effects on the tumor cells and the induction of an inflammatory response that can further enhance the anti-tumor activity .
Pharmacokinetics
The pharmacokinetic properties of F2495-0525 are currently under investigation. One of the key features of this therapy is itsin vivo persistence . This means that once the CAR-Monocytes are administered, they can persist in the body and continue to exert their anti-tumor effects over time . The CAR-Monocyte manufacturing platform enables the ability to manufacture up to 10 billion cells from a single apheresis and utilizes a rapid, single-day manufacturing process .
Result of Action
The result of F2495-0525’s action is a reduction in tumor growth . Pre-clinical data presented at The Society for Immunotherapy of Cancer’s Annual Meeting in November 2022 demonstrate that CT-0525 therapy reduced tumor growth in multiple pre-clinical solid tumor models .
Action Environment
The efficacy and stability of F2495-0525 can be influenced by various environmental factors within the body. For example, the presence of other immune cells, the tumor microenvironment, and the overall health status of the patient can all impact the effectiveness of the therapy
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(6-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2S/c1-9-7-18-16-20(15(9)22)11(8-23-16)6-14(21)19-13-5-3-4-12(17)10(13)2/h3-5,7,11H,6,8H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDLJSCLTAKNCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N(C1=O)C(CS2)CC(=O)NC3=C(C(=CC=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.